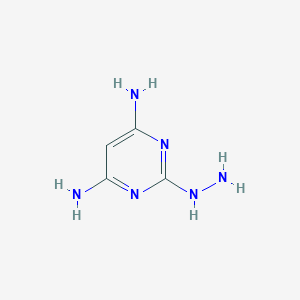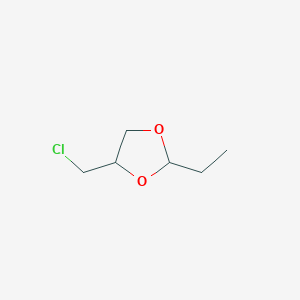
2-(Dimethylamino)-N-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-methoxyacetamide, also known as DMAA, is a synthetic compound that has gained significant attention in the field of scientific research. DMAA has been found to exhibit promising biochemical and physiological effects, making it an ideal candidate for various laboratory experiments.
Mechanism of Action
The exact mechanism of action of 2-(Dimethylamino)-N-methoxyacetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth and viral replication. This compound has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been found to inhibit the activity of the RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. This compound has also been found to increase the production of reactive oxygen species, which can induce oxidative stress in cancer cells and promote cell death.
Advantages and Limitations for Lab Experiments
2-(Dimethylamino)-N-methoxyacetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, making it suitable for a wide range of experiments. However, this compound has some limitations. It is a synthetic compound that may not accurately mimic the effects of natural compounds. Additionally, this compound has not been extensively studied in vivo, and its safety profile has not been fully established.
Future Directions
Despite the promising results obtained with 2-(Dimethylamino)-N-methoxyacetamide, there is still much to be explored in terms of its potential applications. Future studies could investigate the use of this compound in combination with other compounds to enhance its anticancer and antiviral effects. Additionally, studies could investigate the safety profile of this compound in vivo and explore its potential as a therapeutic agent for other diseases.
Conclusion:
In conclusion, this compound is a promising research compound that exhibits several biochemical and physiological effects. Its potential applications in cancer treatment and viral infections make it an ideal candidate for laboratory experiments. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesis Methods
2-(Dimethylamino)-N-methoxyacetamide is synthesized through a multistep process that involves the reaction of dimethylamine with ethyl chloroacetate, followed by the addition of sodium methoxide to the resulting product. The final step involves the reaction of the intermediate product with methoxyacetyl chloride. The resulting this compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
2-(Dimethylamino)-N-methoxyacetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been found to exhibit antiviral activity against the influenza virus, making it a potential therapeutic agent for the treatment of viral infections.
properties
CAS RN |
116882-87-2 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(dimethylamino)-N-methoxyacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-5(8)6-9-3/h4H2,1-3H3,(H,6,8) |
InChI Key |
MAQXEEMCKFHECU-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NOC |
Canonical SMILES |
CN(C)CC(=O)NOC |
synonyms |
Acetamide, 2-(dimethylamino)-N-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



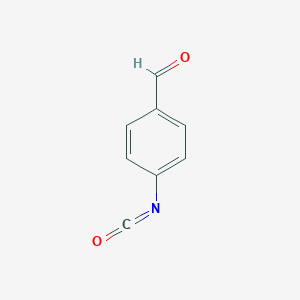
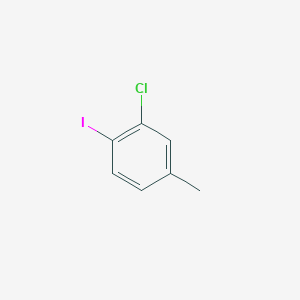
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)




![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)

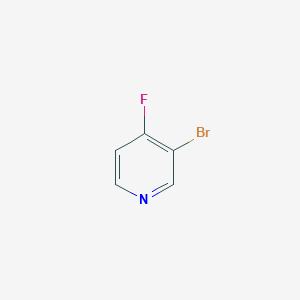
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
